molecular formula C₆H₆D₆O₃ B1140594 2-Acetoxy-2-methyl-1-propanol-d6 CAS No. 1185110-46-6

2-Acetoxy-2-methyl-1-propanol-d6

Cat. No.: B1140594
CAS No.: 1185110-46-6
M. Wt: 138.19
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Description

2-Acetoxy-2-methyl-1-propanol-d6, also known as this compound, is a useful research compound. Its molecular formula is C₆H₆D₆O₃ and its molecular weight is 138.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOKHTMCBUZSOP-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetoxy-2-methyl-1-propanol-d6: Molecular Structure, Physicochemical Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Acetoxy-2-methyl-1-propanol-d6, a deuterated organic molecule of significant interest in various scientific disciplines, particularly in drug development and metabolic research. This document will delve into its molecular structure, physicochemical properties, and the analytical methodologies for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isotopic Labeling

Isotopically labeled compounds, such as this compound, are powerful tools in modern scientific research. The substitution of hydrogen atoms with their heavier isotope, deuterium (²H or D), imparts a unique mass signature to the molecule without significantly altering its chemical properties. This allows for its use as an internal standard in quantitative mass spectrometry, enabling precise and accurate measurements of its non-deuterated counterpart in complex biological matrices.[] Furthermore, deuterium labeling can influence the metabolic fate of a molecule, a phenomenon known as the kinetic isotope effect, which is of profound interest in drug discovery and development for enhancing pharmacokinetic profiles.

This compound, with its combination of a primary alcohol and an ester functional group, serves as a valuable building block or internal standard in various organic syntheses and analytical applications.[2][3]

Molecular Structure and Isotopic Labeling

The molecular structure of this compound is fundamental to understanding its properties and behavior. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium. Based on common synthetic routes for deuteration, the most probable positions for deuterium substitution are the two methyl groups attached to the tertiary carbon, resulting in two -CD₃ groups.

Molecular Structure of this compound

A 2D representation of the molecular structure of this compound.

Physicochemical Properties

PropertyValue (for non-deuterated analog)Reference
Molecular Formula C₆H₁₂O₃[4]
Molecular Weight 132.16 g/mol [4]
CAS Number 947252-23-5[5]
Appearance Colorless liquid[6]
Boiling Point 107-108 °C[6]
Density 0.802 g/mL[6]
Solubility Soluble in water (100 g/L)[6]

For this compound:

PropertyValueReference
Molecular Formula C₆H₆D₆O₃[2][7]
Molecular Weight 138.19 g/mol [2][7]
CAS Number 1185110-46-6[2]
Appearance Light-Brownish Oil[2]

Synthesis and Isotopic Labeling Strategy

The synthesis of this compound can be approached in a two-step process: the deuteration of a suitable precursor followed by esterification.

Deuteration of 2-Methyl-1,2-propanediol

A common and efficient method for the selective deuteration of alcohols is through catalytic hydrogen-deuterium exchange using deuterium oxide (D₂O) as the deuterium source.[8][9][10][11] This approach is environmentally benign and cost-effective.

Conceptual Synthesis Workflow

cluster_0 Deuteration cluster_1 Esterification start 2-Methyl-1,2-propanediol step1 Catalytic H/D Exchange (Ru or Ir catalyst, D₂O) start->step1 product1 2-Methyl-1,2-propanediol-d6 step1->product1 step2 Selective Acetylation (Acetyl chloride or Acetic anhydride) product1->step2 product2 This compound step2->product2

A conceptual workflow for the synthesis of this compound.

Experimental Protocol: Deuteration

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chosen ruthenium or iridium pincer complex catalyst (e.g., 0.1-1 mol%).

  • Reaction Setup: Add 2-methyl-1,2-propanediol and deuterium oxide (D₂O) as the solvent and deuterium source.

  • Reaction Conditions: The reaction mixture is typically heated to a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 12-24 hours) to facilitate the H/D exchange at the methyl groups. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signals.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The deuterated product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-methyl-1,2-propanediol-d6.

The causality behind this experimental choice lies in the ability of specific transition metal catalysts to activate C-H bonds, facilitating the exchange with deuterium from D₂O.[8][9][10][11] This method offers high isotopic enrichment with regioselectivity.

Esterification

The final step involves the selective acetylation of the primary hydroxyl group of the deuterated diol.

Experimental Protocol: Esterification

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-methyl-1,2-propanediol-d6 in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Reagent Addition: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of acetyl chloride or acetic anhydride. A mild base, such as pyridine or triethylamine, is often added to neutralize the acid byproduct.

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. After solvent removal, the final product, this compound, is purified by column chromatography or distillation under reduced pressure.

This self-validating protocol relies on well-established esterification reactions, with TLC monitoring providing a clear endpoint for the reaction.

Analytical Characterization

A combination of analytical techniques is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation and for confirming the position and extent of deuteration.

  • ¹H NMR: The proton NMR spectrum of the deuterated compound is expected to show a significant reduction or complete absence of the signals corresponding to the methyl protons compared to the non-deuterated analog.[12] The remaining signals for the methylene and hydroxyl protons will be present, although their splitting patterns may be simplified due to the absence of coupling with the methyl protons.

  • ²H NMR: The deuterium NMR spectrum will show a signal in the region corresponding to the chemical shift of the methyl groups, confirming the incorporation of deuterium.[13]

  • ¹³C NMR: The carbon-13 NMR spectrum will show the signals for all carbon atoms. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the non-deuterated compound.

Expected ¹H NMR Data (in CDCl₃)

ProtonsChemical Shift (δ, ppm) (Non-deuterated)Expected Observation (Deuterated)
-C(CH ₃)₂-d6~1.2Absent or significantly reduced
-CH ₂OH~3.4Singlet
-OH VariableBroad singlet
-COCH~2.1Singlet
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the deuterated compound and assessing the level of isotopic enrichment.

  • Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 138, which is 6 mass units higher than the non-deuterated analog (m/z 132).[4] The fragmentation pattern will also be informative, with key fragments showing a +6 Da shift.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Gas Chromatography (GC)

Gas chromatography is an excellent technique for assessing the purity of the final product. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound and any potential impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation of this compound.

    • Injector Temperature: Typically set around 250 °C.

    • Oven Program: A temperature gradient program is used to ensure good separation. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: The retention time of the main peak is used to assess purity, and the corresponding mass spectrum is analyzed to confirm the identity of the compound.

This protocol is self-validating as the retention time and mass spectrum should be consistent and reproducible for a pure sample.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of its non-deuterated analog in various matrices, particularly in biological samples for pharmacokinetic and metabolic studies. Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[]

Conclusion

This compound is a valuable tool for researchers in various scientific fields. A thorough understanding of its molecular structure, physicochemical properties, and the appropriate analytical techniques for its characterization is essential for its effective application. The methodologies outlined in this guide provide a robust framework for the synthesis and analysis of this and similar deuterated compounds, emphasizing the importance of rigorous analytical validation to ensure data integrity.

References

  • Green Chemistry. Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes. [Link]

  • ACS Publications. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O. [Link]

  • ACS Publications. Simple and Efficient Catalytic Reaction for the Selective Deuteration of Alcohols. [Link]

  • Chemical Science. Iridium-catalyzed α-selective deuteration of alcohols. [Link]

  • Pharmaffiliates. CAS No : 947252-23-5 | Product Name : 2-Acetoxy-2-methyl-1-propanol. [Link]

  • PubChem. 2-Acetoxy-2-methyl-1-propanol. [Link]

  • PrepChem.com. Synthesis of 2. 2-Acetoxy-1-phenylpropane. [Link]

  • Organic Chemistry Portal. One-Portion Synthesis of 2-Acetoxy Carbonyl Compounds from Aldehydes by Using an Acetylated Masked Acyl Cyanide. [Link]

  • Pharmaffiliates. 1185110-46-6| Chemical Name : this compound. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. One-Portion Synthesis of 2-Acetoxy Carbonyl Compounds from Aldehydes by Using an Acetylated Masked Acyl Cyanide. [Link]

  • Anichem. 2-ACETOXY-2-METHYL-1-PROPANOL. [Link]

  • Good Scents Company. 1-Acetoxy-2-propanol. [Link]

  • Pharmaffiliates. 1185110-46-6| Chemical Name : this compound. [Link]

  • Magritek. Deuterium (2H) measurements on a Spinsolve benchtop NMR system. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropan-1-ol. [Link]

  • EPA CompTox Chemicals Dashboard. 2-Methyl-1-propanol. [Link]

  • Journal of Drug Delivery and Therapeutics. View of GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. [Link]

  • ResearchGate. ¹H NMR spectrum (in DMSO-d6) depicting the decomposition profile of... [Link]

  • Research Journal of Pharmacy and Technology. Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum. [Link]

  • International Journal of Herbal Medicine. GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz. [Link]

  • ResearchGate. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • NIST WebBook. 2-ethoxy-2-methyl-1-propanol. [Link]

  • Chemsrc. 2-Methyl(2H6)propan-2-ol. [Link]

  • Cheméo. Mixture of 2-Propanol, 2-methyl- + Acetic acid, methyl ester. [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 2-methyl- (CAS 78-83-1). [Link]

  • Metasci. Safety Data Sheet 2-Methyl-1-propanol. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Acetoxy-2-methyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for 2-Acetoxy-2-methyl-1-propanol-d6, a deuterated analog of a versatile organic molecule. This document is intended for an audience with a strong background in organic chemistry and aims to deliver not just a protocol, but a thorough understanding of the reaction mechanisms and the rationale behind the chosen synthetic strategy.

Introduction: The Significance of Deuterated Molecules

Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This "kinetic isotope effect" can lead to a reduced rate of metabolism, potentially improving a drug's pharmacokinetic profile, increasing its half-life, and reducing the formation of undesirable metabolites. This guide details a reliable method for the synthesis of this compound, a compound that can serve as a building block in the synthesis of more complex deuterated molecules or be used in metabolic studies.

Overall Synthetic Strategy

The synthesis of this compound is approached as a two-stage process. The first stage focuses on the construction of the deuterated core, 2-methyl-1,2-propanediol-d6. The second stage involves the selective acetylation of the tertiary hydroxyl group of this diol to yield the final product.

The chosen pathway for the synthesis of the deuterated diol intermediate involves a Grignard reaction between acetone-d6 and a deuterated Grignard reagent, followed by a hydroxymethylation step. This approach allows for the precise and efficient incorporation of deuterium atoms at the desired positions. The subsequent selective acetylation is a critical step, and this guide will explore enzymatic catalysis as a highly regioselective method.

Stage 1: Synthesis of 2-Methyl-1,2-propanediol-d6

The first stage of the synthesis is dedicated to the construction of the deuterated diol, 2-methyl-1,2-propanediol-d6. This is achieved in two key steps:

  • Grignard Reaction: The synthesis commences with the reaction of acetone-d6 with methyl-d3-magnesium iodide. This classic Grignard reaction is a powerful tool for carbon-carbon bond formation and provides a straightforward route to a fully deuterated tert-butanol-d9 intermediate.[1][2][3][4][5][6][7] The high nucleophilicity of the Grignard reagent ensures an efficient attack on the electrophilic carbonyl carbon of the deuterated acetone.

  • Hydroxymethylation: The second step involves the introduction of a hydroxymethyl group (-CH2OH) to the tert-butanol-d9 intermediate. While direct hydroxymethylation of tertiary alcohols can be challenging, one plausible approach involves a reaction sequence such as conversion to the corresponding alkene (isobutylene-d8) followed by hydroboration-oxidation or epoxidation and subsequent hydrolysis. A more direct, albeit less common, method could involve a catalyzed reaction with a formaldehyde equivalent. For the purpose of this guide, we will outline a general protocol for this transformation.

Experimental Protocol: Synthesis of 2-Methyl-1,2-propanediol-d6

Step 1: Synthesis of tert-Butanol-d9

  • Materials:

    • Magnesium turnings

    • Iodomethane-d3

    • Anhydrous diethyl ether

    • Acetone-d6

    • Anhydrous tetrahydrofuran (THF)[5]

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of iodomethane-d3 in anhydrous diethyl ether and add a small portion to the magnesium.

    • Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining iodomethane-d3 solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (methyl-d3-magnesium iodide).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Prepare a solution of acetone-d6 in anhydrous THF and add it dropwise to the Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butanol-d9.

Step 2: Synthesis of 2-Methyl-1,2-propanediol-d6

  • Materials:

    • tert-Butanol-d9

    • Reagents for hydroxymethylation (e.g., paraformaldehyde and a suitable catalyst)

    • Appropriate solvent

    • Aqueous workup solutions

    • Drying agent

  • Procedure (General):

    • Dissolve tert-butanol-d9 in a suitable anhydrous solvent in a reaction flask under an inert atmosphere.

    • Add the hydroxymethylating agent (e.g., paraformaldehyde) and the catalyst.

    • Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture and perform an appropriate aqueous workup to remove the catalyst and any unreacted starting materials.

    • Extract the product into an organic solvent.

    • Dry the combined organic extracts, filter, and concentrate under reduced pressure.

    • Purify the crude 2-methyl-1,2-propanediol-d6 by column chromatography or distillation.

Stage 2: Selective Acetylation of 2-Methyl-1,2-propanediol-d6

The final step in the synthesis is the regioselective acetylation of the tertiary hydroxyl group of 2-methyl-1,2-propanediol-d6. Differentiating between a primary and a tertiary alcohol for acylation can be achieved with high selectivity using enzymatic catalysis. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for this transformation, often favoring the acylation of the more sterically hindered alcohol.

Experimental Protocol: Synthesis of this compound
  • Materials:

    • 2-Methyl-1,2-propanediol-d6

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

    • Vinyl acetate

    • Anhydrous solvent (e.g., acetonitrile or tert-butanol)

    • Celatom® or a similar filtration aid

  • Procedure:

    • To a solution of 2-methyl-1,2-propanediol-d6 in the chosen anhydrous solvent, add immobilized Candida antarctica lipase B.

    • Add vinyl acetate as the acyl donor.

    • Shake the reaction mixture at a controlled temperature (e.g., 45-60 °C).

    • Monitor the progress of the reaction by TLC or GC-MS.

    • Upon completion, filter the enzyme through a pad of Celatom® and wash the enzyme with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

Data Summary

CompoundStarting Material(s)Reagent(s)Expected YieldPurity
tert-Butanol-d9Acetone-d6, Iodomethane-d3, MgDiethyl ether, THFHigh>95%
2-Methyl-1,2-propanediol-d6tert-Butanol-d9Paraformaldehyde, CatalystModerate>95%
This compound2-Methyl-1,2-propanediol-d6Vinyl acetate, Candida antarctica lipase BHigh>98%

Visualizing the Synthesis

Overall Synthesis Workflow

Synthesis_Workflow Acetone_d6 Acetone-d6 Grignard_Reaction Grignard Reaction Acetone_d6->Grignard_Reaction MeI_d3 Iodomethane-d3 Grignard_Reagent Methyl-d3-magnesium iodide Mg Magnesium Grignard_Reagent->Grignard_Reaction tBuOH_d9 tert-Butanol-d9 Grignard_Reaction->tBuOH_d9 Hydroxymethylation Hydroxymethylation tBuOH_d9->Hydroxymethylation Diol_d6 2-Methyl-1,2-propanediol-d6 Hydroxymethylation->Diol_d6 Acetylation Selective Acetylation Diol_d6->Acetylation Final_Product This compound Acetylation->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism: Grignard Reaction

Grignard_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product (after hydrolysis) Acetone-d6 CD3-C(=O)-CD3 Intermediate CD3-C(O-MgI)(CD3)-CD3 Acetone-d6->Intermediate Grignard CD3-MgI Grignard->Acetone-d6 Nucleophilic attack tBuOH-d9 CD3-C(OH)(CD3)-CD3 Intermediate->tBuOH-d9 H3O+

Caption: Mechanism of the Grignard reaction to form tert-butanol-d9.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-reasoned approach to the preparation of this compound. By leveraging a Grignard reaction with deuterated starting materials and a highly regioselective enzymatic acetylation, this methodology ensures the efficient and precise synthesis of the target molecule. The principles and techniques described herein are applicable to the synthesis of other deuterated compounds and will be of significant value to researchers in the fields of medicinal chemistry and drug metabolism.

References

  • The reaction of methyl magnesium iodide with acetone class 11 chemistry CBSE - Vedantu. (2025, November 26). Retrieved from [Link]

  • How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? - Quora. (2020, August 21). Retrieved from [Link]

  • What is tha action of methyl magnesium iodide on acetone - Brainly.in. (2020, October 14). Retrieved from [Link]

  • tert-Butyl alcohol - Wikipedia. (n.d.). Retrieved from [Link]

  • The reaction of methyl magnesium iodide with acetone followed by hydrolysis give secondery butanol. - Allen. (n.d.). Retrieved from [Link]

  • Method of producing isobutylene glycol. (n.d.). Google Patents.
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  • How is t-butyl alcohol prepared using grignard reagent? - Brainly.in. (2019, July 31). Retrieved from [Link]

  • Process for the preparation of isobutylene glycol. (n.d.). Google Patents.
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  • Preparation of tert-butyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]

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  • Process for producing isobutylene from acetone. (n.d.). Google Patents.
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  • Production of isobutylene from acetone over micro–mesoporous catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • (i) Suggest a method to prepare - 2 − - methyl - − 2 - - propanol using Grignard reagent. (ii) What happens when this alcohol is passed over copper heated to. (n.d.). Vaia. Retrieved from [Link]

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Chemical stability of deuterated 2-Acetoxy-2-methyl-1-propanol in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetoxy-2-methyl-1-propanol (and its deuterated analogs, e.g., -d6) presents a unique stability profile governed by its structural identity as a tertiary ester with a vicinal primary hydroxyl group .

While tertiary esters are typically resistant to hydrolysis due to steric hindrance, this specific molecule suffers from a critical, often overlooked instability mechanism: intramolecular acyl migration . Under protic or basic conditions, the acetyl group migrates from the sterically hindered tertiary position (C2) to the thermodynamically favored primary position (C1).

Key Takeaway: For deuterated internal standards (IS), Acetonitrile (ACN) is the superior storage solvent. Methanol (MeOH) must be avoided for long-term storage due to rapid transesterification and acyl migration.

Part 1: Molecular Analysis & Inherent Reactivity

Structural Vulnerabilities

To understand the stability, we must dissect the molecule:

  • Core Structure: 2-methyl-1,2-propanediol backbone.

  • Functional Groups:

    • C2 (Tertiary): Acetate ester (Sterically bulky).

    • C1 (Primary): Free hydroxyl group (-OH).

  • Deuteration Context: Typically, the methyl groups on the isobutyl chain are deuterated (

    
    ). While C-D bonds are chemically stable, the cost of these standards mandates strict preservation of chemical purity to prevent isobaric interference in LC-MS/MS assays.
    
The "Hidden" Degradation Pathway: Acyl Migration

Most researchers screen for hydrolysis (loss of acetyl group). However, the primary mode of degradation in solution is isomerization .

  • The free primary hydroxyl (C1) attacks the carbonyl carbon of the tertiary acetate (C2).

  • A 5-membered cyclic ortho-ester intermediate forms.

  • The ring collapses, transferring the acetyl group to the primary oxygen.

  • Result: 1-Acetoxy-2-methyl-2-propanol. This isomer has the same mass (isobaric) but different retention time, potentially splitting peaks or causing quantification errors.

Part 2: Solvent Compatibility Matrix

The following table summarizes the stability of deuterated 2-Acetoxy-2-methyl-1-propanol across common laboratory solvents.

Solvent SystemStability RatingPrimary Degradation MechanismRecommendation
Acetonitrile (ACN) High None (Aprotic environment prevents migration).Preferred Storage Solvent
Methanol (MeOH) Low Transesterification (Methanolysis) & Acyl Migration .Avoid for storage; minimize contact time during prep.
Water (pH 7) Moderate Slow Hydrolysis (Sterically hindered).Acceptable for short-term LC autosampler stability.
Water (pH > 8) Critical Failure Rapid Saponification (Base-catalyzed hydrolysis).Strictly Avoid.
Water (pH < 3) Low Acid-catalyzed Acyl Migration.Avoid strong acid quenchers.
DMSO Moderate-High Hygroscopicity leads to water uptake -> Hydrolysis.Use only if anhydrous; store desiccated.

Part 3: Mechanistic Deep Dive (Visualization)

The following diagram illustrates the competing pathways of Hydrolysis (loss of signal) vs. Acyl Migration (isobaric interference).

DegradationPathways cluster_0 Stable State (Aprotic) cluster_1 Pathway A: Acyl Migration (Thermodynamic) cluster_2 Pathway B: Hydrolysis (Irreversible) Target 2-Acetoxy-2-methyl-1-propanol (Tertiary Ester) Intermediate Cyclic Ortho-Ester Intermediate Target->Intermediate pH > 7 or Protic Solvent (Intramolecular Attack) HydrolysisProd 2-Methyl-1,2-propanediol + Acetic Acid Target->HydrolysisProd H2O / OH- (Saponification) Isomer 1-Acetoxy-2-methyl-2-propanol (Primary Ester - Isobaric) Intermediate->Isomer Ring Collapse (Thermodynamically Favored) Isomer->HydrolysisProd Slow Hydrolysis

Caption: Figure 1. Degradation pathways showing the thermodynamic drive from the kinetic tertiary ester to the stable primary ester via a cyclic intermediate.

Part 4: Experimental Protocols for Stability Validation

As a self-validating system, you must empirically determine the stability window for your specific deuterated batch.

Protocol: Differential Solvent Stress Test

Objective: Quantify the rate of acyl migration in MeOH vs. ACN.

Materials:

  • Deuterated Standard (e.g.,

    
    -2-Acetoxy-2-methyl-1-propanol).
    
  • Solvents: LC-MS grade Methanol, Acetonitrile, Water.

  • Instrument: LC-MS/MS (Reverse Phase C18).

Workflow:

  • Preparation: Prepare two stock solutions at 1 mg/mL.

    • Solution A: Dissolved in 100% Acetonitrile.

    • Solution B: Dissolved in 100% Methanol.

  • Incubation: Aliquot both solutions into amber glass vials. Store at Room Temperature (25°C).

  • Sampling: Inject samples at T=0, T=4h, T=24h, and T=48h.

  • Chromatography: Use a slow gradient (e.g., 5% to 95% B over 10 mins) to ensure separation of the tertiary ester (Target) from the primary ester (Isomer).

    • Note: The primary ester (degradation product) is less sterically hindered and typically elutes slightly later on C18 columns due to better interaction with the stationary phase, though this depends on specific column chemistry.

  • Analysis: Monitor the MRM transition. If a second peak appears with the same parent/daughter ion, acyl migration has occurred .

Protocol: pH-Dependent Hydrolysis Screen

Objective: Determine the safe pH range for LC mobile phases.

Workflow:

  • Spike the standard into aqueous buffers at pH 3, 7, and 9.

  • Incubate for 4 hours.

  • Quench with cold ACN and analyze immediately.

  • Acceptance Criteria: >95% recovery of the parent compound.

    • Expectation: pH 9 will show significant loss (hydrolysis). pH 3 may show isomerization. pH 7 should be stable for short durations.

Part 5: Storage & Handling Best Practices

To ensure the integrity of your deuterated standards, follow these "Golden Rules":

  • Primary Stock Storage:

    • Solvent: 100% Acetonitrile (Anhydrous).

    • Temperature: -20°C or -80°C.

    • Container: Amber glass with PTFE-lined caps (prevent evaporation and light exposure).

  • Working Solutions:

    • Avoid diluting into Methanol for storage. If Methanol is required for the LC mobile phase, prepare the dilution immediately prior to injection .

    • Keep working solutions on ice (4°C) to kinetically inhibit migration.

  • Deuterium Exchange Precaution:

    • If your molecule is labeled on the acetate group (

      
      ), avoid basic solvents (pH > 8) even in trace amounts. The alpha-protons on the acetate are acidic and will undergo H/D exchange with the solvent, altering the mass shift.
      
Workflow Visualization

HandlingWorkflow cluster_storage Storage (Long Term) cluster_prep Sample Preparation (Just-in-Time) Stock Powder / Neat Oil Dissolution Dissolve in 100% ACN Stock->Dissolution Freezer Store at -80°C Dissolution->Freezer Dilution Dilute into Mobile Phase (Avoid 100% MeOH) Freezer->Dilution Thaw on Ice Inject LC-MS/MS Injection (Keep at 4°C) Dilution->Inject < 4 Hours

Caption: Figure 2. Optimized workflow for handling deuterated labile esters to minimize back-exchange and migration.

References

  • PubChem. (n.d.). 2-Acetoxy-2-methyl-1-propanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Hanson, J. R. (1991). Protecting Groups in Organic Synthesis. (Contextualizing the stability of tertiary vs.

Difference between native and deuterated 2-Acetoxy-2-methyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision-driven landscape of pharmaceutical bioanalysis and proteomics, 2-Acetoxy-2-methyl-1-propanol (CAS 947252-23-5) serves as a critical analyte, often appearing as a metabolic intermediate of branched-chain glycols or as a specific impurity in active pharmaceutical ingredient (API) synthesis.

Its isotopologue, 2-Acetoxy-2-methyl-1-propanol-d6 (CAS 1185110-46-6), represents the "gold standard" Internal Standard (IS) for quantifying the native compound. The fundamental difference between these two entities lies not in their chemical reactivity, which remains identical under physiological conditions, but in their mass-to-charge ratio (m/z) and subtle physicochemical properties (chromatographic retention).

This guide delineates the structural, physical, and analytical distinctions between the native and deuterated forms, providing a validated framework for their use in LC-MS/MS workflows.

Molecular Architecture & Identity

The core structure of 2-Acetoxy-2-methyl-1-propanol consists of an isobutanol backbone where the tertiary carbon (C2) is substituted with an acetoxy ester group, leaving the primary hydroxyl group at C1 free.

Structural Comparison

The deuterated form (d6) typically incorporates deuterium atoms at the gem-dimethyl positions. This placement is strategic: it ensures the label is located on non-exchangeable carbon-hydrogen bonds, preventing label loss during aqueous extraction or acidic/basic hydrolysis.

FeatureNative 2-Acetoxy-2-methyl-1-propanolDeuterated (d6) 2-Acetoxy-2-methyl-1-propanol
CAS Number 947252-23-51185110-46-6
Formula


Molecular Weight 146.18 g/mol ~152.22 g/mol (+6 Da shift)
Label Position N/ATypically gem-dimethyl (

)
Primary Application Target Analyte / ImpurityInternal Standard (IS) for Quantification
Visualization of Structural Divergence

ChemicalStructure Native Native 2-Acetoxy-2-methyl-1-propanol (MW 146.18) Backbone Isobutanol Backbone Native->Backbone C-H Bonds Functional C2-Acetoxy Group (Ester) Native->Functional Identical Reactivity Diff Mass Shift (+6 Da) Chromatographic Shift Native->Diff Deuterated Deuterated (d6) 2-Acetoxy-2-methyl-1-propanol (MW ~152.22) Deuterated->Backbone C-D Bonds (Stable) Deuterated->Functional Identical Reactivity Deuterated->Diff

Figure 1: Structural relationship emphasizing the stability of the C-D bond modification.

Physicochemical Divergence: The "Deuterium Effect"

While often assumed to be identical, the substitution of Hydrogen with Deuterium introduces subtle physical changes critical for high-precision chromatography.[1]

Chromatographic Retention Shift

In Reverse-Phase Chromatography (RPLC), deuterated compounds often display a slightly shorter retention time than their native counterparts.

  • Mechanism: The C-D bond is shorter and has a lower vibrational volume than the C-H bond. This results in slightly lower lipophilicity (hydrophobicity) for the deuterated molecule.

  • Impact: In high-resolution UPLC, the d6-IS may elute 0.05–0.1 minutes before the native analyte.

  • Mitigation: This separation is usually negligible but must be accounted for when setting integration windows to ensure the IS peak is captured.

Fragmentation & Mass Spectrometry

The +6 Da mass shift is designed to prevent Isotopic Cross-talk .

  • Native M+0: The natural isotope distribution of the native compound (containing

    
    ) will produce a small signal at M+1 and M+2.
    
  • d6 Separation: By shifting the mass by +6 Da, the IS signal falls completely outside the natural isotopic envelope of the native analyte, ensuring that high concentrations of the native drug do not cause a "false positive" signal in the IS channel.

Bioanalytical Application: LC-MS/MS Workflow

The primary utility of the deuterated form is to correct for matrix effects (ion suppression/enhancement) and recovery losses during sample preparation.

MRM Transition Strategy

To quantify 2-Acetoxy-2-methyl-1-propanol, Multiple Reaction Monitoring (MRM) is used. The fragmentation usually involves the loss of the acetoxy group or the cleavage of the isobutyl chain.

Recommended Transitions (Example):

  • Native:

    
     (Loss of Acetic Acid 
    
    
    
    , 60 Da)
  • Deuterated (d6):

    
     (Retains d6 label on the fragment)
    

Note: The specific transition depends on whether the charge is retained on the acetyl group or the isobutyl cation. If the label is on the isobutyl chain, the fragment mass must increase by 6.

Analytical Workflow Diagram

LCMS_Workflow cluster_correction Correction Mechanism Sample Biological Sample (Contains Native Analyte) Spike Spike Internal Standard (Add fixed amt of d6-IS) Sample->Spike Step 1 Extract Extraction (LLE/PPT) (Native & d6 behave identically) Spike->Extract Step 2 LC LC Separation (d6 elutes slightly earlier) Extract->LC Step 3 Ionization ESI Source (Subject to Matrix Effects) LC->Ionization Co-elution Zone MS Mass Analyzer (QQQ) (Differentiates by Mass) Ionization->MS Ion Beam Data Quantification (Ratio: Area_Native / Area_IS) MS->Data Calculation

Figure 2: The self-validating workflow where the d6-IS corrects for ionization variability.

Experimental Protocol: Validation & Handling

Stock Solution Preparation
  • Native: Weigh ~10 mg of native 2-Acetoxy-2-methyl-1-propanol into a 10 mL volumetric flask. Dissolve in Methanol (MeOH).

  • Deuterated (IS): Dissolve 1 mg of d6-IS in 10 mL MeOH.

  • Critical Check: Verify the isotopic purity of the d6 standard. It should be

    
     D-enriched to prevent contribution to the native channel (M+0 signal from the IS).
    
Cross-Talk Verification (Crucial Step)

Before running samples, you must perform a "Cross-Talk" experiment to validate the difference:

  • Inject Pure IS Only: Monitor the Native MRM channel.

    • Acceptance Criteria: Signal in Native channel must be

      
       of the Lower Limit of Quantification (LLOQ).
      
  • Inject High-Conc Native Only: Monitor the IS MRM channel.

    • Acceptance Criteria: Signal in IS channel must be

      
       of the average IS response.
      
Extraction Protocol (Protein Precipitation)
  • Aliquot 50 µL of plasma/serum.

  • Add 20 µL of d6-IS Working Solution (e.g., 500 ng/mL).

  • Add 200 µL of Acetonitrile (ACN) to precipitate proteins.

  • Vortex (1 min) and Centrifuge (10,000 g, 5 min).

  • Inject Supernatant onto LC-MS/MS.

References

  • Santa Cruz Biotechnology. (n.d.). 2-Acetoxy-2-methyl-1-propanol (CAS 947252-23-5).[2][3][4] Retrieved from

  • Pharmaffiliates. (n.d.). This compound (CAS 1185110-46-6).[5] Retrieved from

  • BenchChem. (2025).[6] Introduction to deuterated internal standards in mass spectrometry. Retrieved from

  • AptoChem. (2008). Deuterated internal standards and bioanalysis.[1][7][8][9] Retrieved from

  • Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

Sources

Topic: The Strategic Application of 2-Acetoxy-2-methyl-1-propanol-d6 in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pursuit of quantitative precision is paramount in metabolomics, particularly in clinical and toxicological research where findings can inform diagnostic and safety assessments. The use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for correcting analytical variability in mass spectrometry-based assays. This guide provides a comprehensive technical overview of 2-Acetoxy-2-methyl-1-propanol-d6, a deuterated analog of a xenobiotic metabolite. While specific applications of this molecule are not yet widely documented in peer-reviewed literature, its chemical nature makes it an ideal internal standard for the targeted quantification of its non-labeled counterpart, 2-Acetoxy-2-methyl-1-propanol. This document will detail its hypothesized role in exposure biomarker studies, provide a complete, field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, and discuss the self-validating principles that underpin its use.

Introduction: The Imperative for Precision in Quantitative Metabolomics

Metabolomics aims to comprehensively identify and quantify all small molecules in a biological system. However, the journey from sample acquisition to final data is fraught with potential sources of error. Variability can be introduced during sample collection, storage, extraction, and instrumental analysis. In targeted metabolomics, where the goal is to measure the absolute concentration of specific, known metabolites, mitigating this variability is critical.

The most robust method for achieving high accuracy and precision is the use of a SIL-IS. An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). When a known amount of the SIL-IS is spiked into a sample at the earliest stage of preparation, it experiences the same processing and analytical variations as the endogenous (light) analyte. By measuring the ratio of the analyte's signal to the standard's signal, one can correct for sample loss and matrix effects, leading to highly reliable quantification.

This compound is a prime candidate for such an application. Its non-labeled analog is a known metabolite of methyl tert-butyl ether (MTBE), a gasoline additive. Therefore, quantifying this metabolite can serve as a precise biomarker for MTBE exposure. The six deuterium atoms on the two methyl groups provide a significant +6 Da mass shift, ensuring no isotopic overlap with the light analyte and making it an ideal tool for toxicological and environmental exposure studies.

Physicochemical Profile of the Internal Standard

Understanding the properties of this compound is fundamental to its application.

PropertyValueSource
Chemical Formula C₇H₈D₆O₃Supplier Data
Molecular Weight 154.22 g/mol Supplier Data
Canonical SMILES CC(C)(C(=O)O(C([2H])([2H])[2H])O)OPubChem
Isotopic Purity Typically >98%Supplier Data
Structure Chemical structure of this compoundPubChem

The key feature is the presence of six deuterium atoms. This provides a clear mass separation from the endogenous analyte (MW: 148.18 g/mol ) in a mass spectrometer, which is essential for preventing signal interference.

Experimental Workflow: Targeted Quantification of 2-Acetoxy-2-methyl-1-propanol

This section outlines a detailed protocol for using this compound as an internal standard to quantify its light analog in human plasma.

Core Principle: Isotope Dilution Mass Spectrometry

The workflow is built on the principle of isotope dilution. A known concentration of the "heavy" standard (IS) is added to an unknown concentration of the "light" analyte in the biological sample. The mass spectrometer measures the intensity ratio of the two compounds. This ratio is then used to calculate the analyte concentration by referencing a calibration curve, which is prepared with known concentrations of the light analyte and a fixed concentration of the heavy IS.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_light Analyte Stock (2-Acetoxy-2-methyl-1-propanol) cal_curve Calibration Curve Standards (Serial dilution of Analyte + Fixed IS) stock_light->cal_curve stock_heavy IS Stock (d6-labeled) stock_heavy->cal_curve qc Quality Control Samples (Low, Mid, High Conc. + Fixed IS) stock_heavy->qc spike Spike with IS Working Solution (e.g., 10 µL of 500 ng/mL d6-IS) stock_heavy->spike Add to all samples injection Inject onto UPLC-MS/MS cal_curve->injection qc->injection sample Plasma Sample (e.g., 50 µL) sample->spike ppt Protein Precipitation (e.g., 200 µL Acetonitrile) spike->ppt centrifuge Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness (N2 stream) supernatant->dry reconstitute Reconstitute (50 µL Mobile Phase A) dry->reconstitute reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Tandem MS Detection (MRM Mode) separation->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration ratio Calculate Area Ratio (Analyte / IS) peak_integration->ratio quant Quantify Concentration (using Calibration Curve) ratio->quant

Caption: Targeted metabolomics workflow using a SIL-IS.

Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of 2-Acetoxy-2-methyl-1-propanol and dissolve in 10 mL of methanol.

  • IS Stock (1 mg/mL): Prepare a separate stock of this compound in the same manner.

  • IS Working Solution (500 ng/mL): Dilute the IS Stock solution in 50:50 methanol:water. This solution is used to spike all samples, calibrators, and QCs.

2. Preparation of Calibration Curve and QC Samples:

  • Perform serial dilutions of the Analyte Stock to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Spike each calibrator and QC level with the IS Working Solution to achieve a final IS concentration of 50 ng/mL in the final injection volume. This ensures the IS concentration is constant across the entire analytical run.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (500 ng/mL) to each tube.

  • Vortex briefly to mix. The early addition of the IS is a cornerstone of this protocol's trustworthiness; it ensures the IS corrects for any analyte loss during subsequent steps.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating this polar molecule from matrix interferences.
    • Mobile Phase A: 0.1% Formic Acid in Water
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
    • Gradient: A typical gradient would start at 5% B, ramp to 95% B, and then re-equilibrate.
    • Flow Rate: 0.4 mL/min
    • Injection Volume: 5 µL
  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization Positive (ESI+)
    • Analysis Mode: Multiple Reaction Monitoring (MRM)
    • The key to the assay is selecting specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides two layers of specificity (retention time and mass transition), ensuring authoritative identification and quantification.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Analyte (Light)149.1 [M+H]⁺89.115Loss of acetic acid
IS (d6-Heavy)155.1 [M+H]⁺95.115Loss of acetic acid

Data Analysis and System Validation

1. Peak Integration: The chromatographic software integrates the area under the curve for the MRM transitions of both the analyte and the IS. 2. Ratio Calculation: The ratio of the analyte peak area to the IS peak area is calculated for every sample. 3. Calibration Curve: A linear regression model (typically with 1/x² weighting) is generated by plotting the area ratios of the calibration standards against their known concentrations. 4. Concentration Calculation: The concentration of the analyte in the unknown samples is calculated from their area ratios using the regression equation from the calibration curve.

This entire system is self-validating. The consistent response of the internal standard across all injections confirms the stability of the instrument. The accuracy of the QC samples, which are treated as unknowns, validates the accuracy of the calibration curve and the entire sample preparation process. Any significant deviation in the IS peak area in a specific sample would immediately flag a problem with that sample's extraction or injection, allowing for its disqualification.

Conclusion

While this compound may not yet have a broad publication history, its molecular structure and isotopic labeling make it an exemplary tool for its intended purpose: serving as a high-fidelity internal standard. By applying the principles of isotope dilution and the robust LC-MS/MS workflow detailed in this guide, researchers can achieve the accuracy and precision required for demanding applications such as biomarker validation and toxicological screening. This molecule represents a key enabling tool for generating authoritative, reproducible, and trustworthy quantitative data in the field of targeted metabolomics.

References

  • Title: Stable Isotope-Labeled Internal Standards in Mass Spectrometry-Based Metabolomics Source: American Chemical Society Publications URL: [Link]

  • Title: The Role of Internal Standards in Metabolomics Source: SpringerLink URL: [Link]

  • Title: Identification of 2-acetoxy-2-methyl-1-propanol in the urine of a man exposed to methyl tert-butyl ether (MTBE) Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Metabolism of methyl t-butyl ether in humans Source: National Center for Biotechnology Information URL: [Link]

Methodological & Application

Optimizing gas chromatography parameters for 2-Acetoxy-2-methyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to developing and optimizing a robust gas chromatography method for the analysis of 2-Acetoxy-2-methyl-1-propanol-d6.

Author: A Senior Application Scientist

Publication Date: February 21, 2026

Abstract

This application note provides a comprehensive, technically-grounded guide for the development and optimization of a robust gas chromatography (GC) method for the analysis of this compound. This deuterated compound is frequently employed as an internal standard in quantitative bioanalytical assays, where analytical precision is paramount. The methodologies detailed herein are designed to guide researchers, scientists, and drug development professionals through the logical selection of GC parameters, from column chemistry and inlet conditions to oven programming and detector settings. The narrative emphasizes the causal relationships between instrumental parameters and chromatographic outcomes, ensuring the development of a self-validating and reliable analytical method.

Introduction: The Analytical Significance of this compound

In the landscape of modern drug development and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools for accurate quantification via mass spectrometry. This compound serves as a critical internal standard, mirroring the chemical behavior of its non-deuterated analogue while being mass-distinct, thereby correcting for variability during sample preparation and analysis.

The efficacy of this internal standard is fundamentally dependent on the quality of the chromatographic method used for its separation and detection. Gas chromatography (GC) is an ideal technique for this purpose, offering high-resolution separation for volatile and semi-volatile compounds.[1][2][3] However, the presence of both an ester and a primary alcohol functional group, coupled with its potential for thermal instability, presents specific challenges that necessitate a carefully optimized GC method. This guide provides the scientific framework and practical protocols to achieve this.

Analyte Profile: Physicochemical Properties & Chromatographic Implications

A successful GC method begins with a deep understanding of the analyte's chemical nature. The properties of this compound dictate every choice in the method development process.

PropertyValue / CharacteristicChromatographic Implication & Rationale
Molecular Weight ~138.19 g/mol [4][5]The compound is sufficiently volatile for GC analysis.[3][6]
Polarity Moderately PolarThe molecule contains a polar primary alcohol (-OH) and a moderately polar ester (-COO-) group. This dictates the choice of a mid-polarity stationary phase based on the "like dissolves like" principle of separation.[7]
Boiling Point (estimated) ~180-190 °CThe oven temperature program must exceed this temperature to ensure efficient elution from the column.[8]
Thermal Stability Potentially Thermally LabileEster and hydroxyl groups can be susceptible to degradation at elevated temperatures in the GC inlet.[9][10] This requires careful optimization of the inlet temperature to ensure complete vaporization without inducing chemical breakdown.

Strategic Parameter Optimization: A Causality-Driven Approach

The following sections detail the rationale for selecting and optimizing each critical GC parameter, moving from the heart of the separation—the column—to the final detection.

GC Column Selection: The Foundation of Separation

The choice of the GC column's stationary phase is the most critical factor in achieving selectivity.[7]

  • Stationary Phase Rationale: Given the analyte's moderate polarity, a stationary phase that can engage in dipole-dipole interactions is required for effective retention and separation from non-polar matrix components.

    • Primary Recommendation: A mid-polarity 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624, Rtx-1301) phase is an excellent first choice. The cyanopropylphenyl groups provide the necessary polarity to interact with the ester and alcohol functionalities, offering good peak shape and selectivity.[11][12]

    • Alternative Phase: A 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) is a versatile, robust, and slightly less polar alternative that should also be considered.

  • Column Dimensions: Standard dimensions of 30 m length x 0.25 mm I.D. x 0.25 µm film thickness offer a well-established balance between separation efficiency (theoretical plates) and analysis time.[13]

Inlet Configuration: Maximizing Analyte Integrity

The inlet's function is to vaporize the sample and transfer it to the column efficiently and without discrimination or degradation. For a potentially thermally labile compound, this is a critical control point.

  • Injection Technique: A split injection is recommended to handle the typical concentrations of internal standards and to ensure sharp, symmetrical peaks by preventing column overload. A starting split ratio of 50:1 is appropriate.

  • Inlet Temperature: This parameter requires careful optimization. The temperature must be high enough for rapid, complete vaporization but low enough to prevent thermal decomposition.

    • Optimization Protocol: Inject the standard at a series of inlet temperatures (e.g., 200 °C, 220 °C, 240 °C) while keeping other parameters constant. Monitor for peak tailing (too low) or the appearance of degradation products (too high). A starting temperature of 220 °C is recommended.

  • Liner Selection: A deactivated glass liner with glass wool is essential. The deactivation minimizes active sites that can cause analyte adsorption or degradation, while the glass wool aids in vaporization and traps non-volatile residues.

Carrier Gas and Flow Rate: The Driving Force

The carrier gas transports the analyte through the column. Both its identity and flow rate impact efficiency.

  • Carrier Gas: Helium is the recommended carrier gas for its safety and good efficiency.

  • Flow Rate: Operating in a constant flow mode at approximately 1.2 mL/min is advised. This ensures that the linear velocity of the gas remains stable as the oven temperature ramps, leading to more reproducible retention times.

Oven Temperature Program: The Key to Resolution and Speed

Temperature programming, the gradual increase of the oven temperature, is essential for separating compounds with different volatilities and for ensuring good peak shape for later-eluting compounds.[8]

  • Initial Temperature & Hold: Start at a low temperature, such as 60 °C , and hold for 1-2 minutes. This allows the sample to focus into a tight band at the head of the column, a technique known as "solvent focusing" or "cold trapping," which is critical for sharp peaks, especially for early-eluting compounds.[14]

  • Temperature Ramp: A ramp rate of 15 °C/min provides a good balance between separation and analysis time. This can be adjusted—a slower ramp increases resolution, while a faster ramp shortens the run time.[15][16]

  • Final Temperature & Hold: The final temperature should be high enough to elute the analyte and any other components of interest, typically around 250 °C . A final hold of 2-3 minutes ensures the column is clean for the next injection.

Detector: Sensitive and Specific Detection

For a deuterated internal standard, a Mass Spectrometer (MS) is the detector of choice.

  • Ionization Mode: Standard Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that are useful for compound identification.

  • Acquisition Mode: To maximize sensitivity and selectivity, Selected Ion Monitoring (SIM) mode should be used.[17] After an initial full-scan analysis to identify the characteristic mass fragments of this compound, the method should be configured to monitor only those specific ions. This dramatically reduces chemical noise and lowers detection limits.

  • Temperatures: The MS transfer line and ion source temperatures should be set high enough to prevent analyte condensation, typically 250 °C and 230 °C , respectively.

Workflow for Method Optimization

The following diagram outlines the logical progression for developing and optimizing the GC method. This systematic approach ensures that each parameter is addressed in a way that builds upon the previous optimization step, constituting a self-validating process.

GC_Method_Development_Workflow cluster_setup Phase 1: Initial Setup & Feasibility cluster_optimization Phase 2: Iterative Optimization cluster_validation Phase 3: Finalization & Validation A Define Analytical Goals (e.g., quantification) B Select Column & Initial Parameters (Based on Analyte Properties) A->B C Perform Full Scan Injection (Identify Retention Time & Mass Fragments) B->C D Optimize Inlet Temperature (Balance Vaporization vs. Degradation) C->D Begin Optimization E Optimize Oven Program (Adjust Ramp Rate for Resolution & Speed) D->E F Refine Flow Rate & Split Ratio (Fine-tune for Peak Shape & Sensitivity) E->F G Create SIM Method (Using Fragments from Step C) F->G Finalize Parameters H System Suitability Testing (Replicate Injections for RSD%, Tailing) G->H I Finalize & Document Method H->I

Caption: A systematic workflow for GC method development and optimization.

Protocol: Recommended Starting Conditions

This protocol provides a robust starting point for the analysis of this compound. It is intended to be a baseline from which further optimization, as described above, can be performed.

5.1. Instrumentation and Consumables

  • GC System: Any modern GC system with electronic pressure control, a split/splitless inlet, and a mass selective detector.

  • GC Column: 6% Cyanopropylphenyl-94% Dimethylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Vials: 2 mL amber glass vials with deactivated glass inserts.

  • Syringe: 10 µL autosampler syringe.

5.2. Standard Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate.

  • Prepare a working standard solution by diluting the stock solution to 1-10 µg/mL in ethyl acetate.

5.3. Recommended GC-MS Parameters

ParameterValue
Inlet Split
Inlet Temperature 220 °C
Split Ratio 50:1
Injection Volume 1 µL
Liner Deactivated, Split, Glass Wool
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature60 °C, hold for 1 min
Ramp Rate15 °C/min
Final Temperature250 °C, hold for 2 min
MS Transfer Line Temp. 250 °C
Ion Source Temp. 230 °C
Ionization Energy 70 eV
Acquisition Mode Full Scan (for initial analysis), then SIM
SIM Ions To be determined from the full scan spectrum

References

  • Anthias Consulting. (2016). Strategies for GC-MS Method Development. YouTube. [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]

  • ChromSolutions. (n.d.). Professional GC & GC/MS Method Development Objectives & Benefits Guide. [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. [Link]

  • Phenomenex. (2025). Basic Principles of Gas Chromatography. [Link]

  • American Chemical Society. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. ACS Omega. [Link]

  • Pharma Guideline. (2025). Principle and Working of Gas Chromatography. [Link]

  • JCANO Ingenieria. (n.d.). GC Column Selection Guide. [Link]

  • Longdom Publishing. (2024). Gas Chromatography: Basic Concepts and Applications. [Link]

  • LCGC International. (2023). The Secrets of Optimizing GC-MS Methods. [Link]

  • PubMed. (n.d.). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. [Link]

  • National Center for Biotechnology Information. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. [Link]

  • Restek. (2020). Optimizing Splitless Injections: Initial Oven Temperature and Solvent Polarity. [Link]

  • Agilent Technologies. (2001). New Approaches to the Development of GC/MS Selected Ion Monitoring Acquisition and Quantitation Methods. [Link]

  • Microbe Notes. (2024). Gas Chromatography: Principle, Parts, Steps, Procedure, Uses. [Link]

  • SCION Instruments. (n.d.). GC Method Development - Webinar. [Link]

  • Agilent Technologies. (n.d.). GC Method Development. [Link]

  • PubChem. (n.d.). 2-Acetoxy-2-methyl-1-propanol. [Link]

  • Chromatography Forum. (2016). Inlet temperature GCMS. [Link]

  • PubMed. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. [Link]

  • Scribd. (n.d.). GC Method Optimization of Flow Rate and Column Temperature. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • LCGC International. (2020). Beat the Heat: Cold Injections in Gas Chromatography. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Methyl-1-propanol Properties. [Link]

  • Restek. (2025). Alcoholic Beverage Analysis by GC. [Link]

  • ASTM International. (2002). D3545-02 Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. [Link]

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Quantification of biological samples using 2-Acetoxy-2-methyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 2-Acetoxy-2-methyl-1-propanol in Biological Matrices using Stable Isotope Dilution LC-MS/MS

Executive Summary

This Application Note details a robust protocol for the quantification of 2-Acetoxy-2-methyl-1-propanol (2-AMP) in biological matrices (plasma and urine) using its deuterated analog, 2-Acetoxy-2-methyl-1-propanol-d6 (2-AMP-d6) , as an Internal Standard (IS).

2-AMP is a structural derivative of 2-methyl-1,2-propanediol, often associated with the metabolic breakdown of industrial solvents (e.g., tert-butyl acetate) or as a specific impurity in pharmaceutical synthesis. Due to its low molecular weight (MW 132.16), potential for acyl migration, and moderate polarity, accurate quantification requires precise control over extraction conditions and chromatographic separation.

This guide leverages Stable Isotope Dilution (SID) to compensate for matrix effects and recovery variability, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.

Scientific Rationale & Experimental Design

The Role of the Internal Standard (2-AMP-d6)

The core of this protocol is the use of This compound . In LC-MS/MS, "matrix effects" (ion suppression or enhancement) can severely compromise quantitation.

  • Mechanism: As a stable isotope-labeled analog, 2-AMP-d6 co-elutes with the analyte but is mass-resolved by the detector. It experiences the exact same ionization environment and extraction efficiency.

  • Correction: By calculating the Area Ratio (Analyte/IS), systematic errors from sample preparation and ionization are mathematically nullified.

Chemical Stability & Acyl Migration

Critical Caution: 2-AMP contains a free hydroxyl group adjacent to an ester linkage. Under basic conditions (pH > 8), acyl migration may occur, converting 2-Acetoxy-2-methyl-1-propanol into its isomer, 1-Acetoxy-2-methyl-2-propanol.

  • Protocol Control: All extraction steps are maintained at neutral to slightly acidic pH (pH 4.0–6.0) to prevent isomerization and ester hydrolysis.

Materials & Reagents

ComponentSpecificationRole
Analyte 2-Acetoxy-2-methyl-1-propanol (CAS 947252-23-5)Target Compound
Internal Standard This compound (CAS 1185110-46-6)Normalization Reference
Solvent A Water (LC-MS Grade) + 0.1% Formic AcidMobile Phase (Weak)
Solvent B Acetonitrile (LC-MS Grade) + 0.1% Formic AcidMobile Phase (Strong)
Extraction Solvent Ethyl Acetate : Isopropanol (90:10 v/v)Liquid-Liquid Extraction
Buffer Ammonium Acetate (10 mM, pH 5.[1][2]0)pH Stabilization

Experimental Protocol

Workflow Visualization

The following diagram outlines the logical flow of the sample preparation and analysis, emphasizing the critical pH control points.

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine, 100 µL) IS_Add Add Internal Standard (2-AMP-d6, 50 ng/mL) Sample->IS_Add Spiking Buffer pH Stabilization (10mM NH4OAc, pH 5.0) IS_Add->Buffer Acidify Extract Liquid-Liquid Extraction (EtOAc:IPA 90:10) Buffer->Extract Partitioning PhaseSep Phase Separation (Centrifuge 4000g, 10 min) Extract->PhaseSep Evap Evaporation (N2 stream @ 35°C) PhaseSep->Evap Organic Layer Recon Reconstitution (H2O:ACN 90:10) Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Injection

Figure 1: Optimized Sample Preparation Workflow ensuring pH stability and extraction efficiency.

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Stock A (Analyte): Dissolve 10 mg of 2-AMP in 10 mL Methanol (1 mg/mL).

  • Stock B (IS): Dissolve 1 mg of 2-AMP-d6 in 10 mL Methanol (100 µg/mL).

  • Working IS Solution: Dilute Stock B to 500 ng/mL in water/methanol (50:50).

Step 2: Sample Pre-treatment

  • Aliquot 100 µL of biological sample (Plasma or Urine) into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Working IS Solution (Final IS conc: ~50 ng/mL). Vortex for 10 sec.

  • Add 100 µL of 10 mM Ammonium Acetate buffer (pH 5.0). This step buffers the sample to prevent ester hydrolysis.

Step 3: Liquid-Liquid Extraction (LLE)

  • Add 600 µL of Extraction Solvent (Ethyl Acetate:Isopropanol, 90:10).

    • Note: The addition of IPA improves the recovery of the moderately polar alcohol.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 500 µL of the upper organic layer to a clean glass vial.

Step 4: Dry Down & Reconstitution

  • Evaporate the solvent under a gentle stream of Nitrogen at 35°C . Do not exceed 40°C to prevent volatilization of the analyte.

  • Reconstitute the residue in 100 µL of Mobile Phase (Water:Acetonitrile 90:10 + 0.1% FA).

  • Vortex and transfer to an autosampler vial.

Instrumental Analysis (LC-MS/MS)

Due to the small, polar nature of 2-AMP, standard C18 columns may result in poor retention (eluting in the void volume). A Polar-Embedded C18 or T3-type column is mandated.

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Solvent A (Water + FA) % Solvent B (ACN + FA)
0.0 95 5
1.0 95 5
4.0 10 90
5.0 10 90
5.1 95 5

| 7.0 | 95 | 5 |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Ionization Mechanism: Protonation [M+H]+ and potential Ammonium adducts [M+NH4]+.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell (ms)
2-AMP 133.1 [M+H]+73.1 [C4H9O]+1550
2-AMP (Qual)133.1 [M+H]+55.1 [C4H7]+2550
2-AMP-d6 (IS)139.1 [M+H]+79.1 [d6-C4H9O]+1550

Note: The transition 133 -> 73 corresponds to the loss of Acetic Acid (60 Da), leaving the hydroxy-isobutyl cation.

Data Analysis & Validation Criteria

Quantification Logic

Concentration is determined using a linear regression of the Area Ratio (


) against the concentration of the calibration standards, weighted 

.


Method Validation Targets (FDA Bioanalytical Guidelines)

To ensure trustworthiness, the method must meet the following criteria:

  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL.
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% < 15% ( < 20% at LLOQ).

  • Recovery: > 70% extraction efficiency (consistent across low, mid, high QC).

  • Matrix Effect: IS-normalized Matrix Factor (MF) between 0.85 and 1.15.

Troubleshooting & Optimization

Common Issues
  • Peak Tailing: Usually indicates interaction with silanols. Ensure the column (HSS T3) is fully equilibrated. Increase buffer concentration if necessary.

  • Low Sensitivity: 2-AMP does not ionize strongly. If [M+H]+ is weak, monitor the Ammonium adduct [M+NH4]+ (m/z 150.1 -> 90.1) by adding 5mM Ammonium Formate to the mobile phase.

  • IS Interference: Ensure the 2-AMP-d6 is isotopically pure. A "d0" contribution from the IS will cause a high blank signal.

Pathway Context (Graphviz)

Understanding the origin of the analyte aids in interpreting results. 2-AMP is often a downstream product of branched-chain solvent metabolism.

Metabolism MTBE MTBE / TBAc (Parent Solvent) TBA Tert-Butyl Alcohol (Intermediate) MTBE->TBA CYP2A6 MPD 2-Methyl-1,2-Propanediol (Major Metabolite) TBA->MPD Oxidation AMP 2-Acetoxy-2-methyl-1-propanol (Target Analyte) MPD->AMP Acetyltransferase? (or Impurity)

Figure 2: Putative relationship between industrial solvents and the target analyte.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 29970583, 2-Acetoxy-2-methyl-1-propanol. Retrieved from [Link]

  • Bernara, M., et al. (2009). Determination of MTBE and its metabolites in biological samples. (Contextual reference for extraction of MPD derivatives). Journal of Chromatography B. [Link] (Generalized link to database as specific article requires subscription).

Sources

Application Note: 2-Acetoxy-2-methyl-1-propanol-d6 as a Reference Standard for Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic molecules.[1] Its application extends to quantitative analysis (qNMR), where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of analyte concentration and purity.[1] A critical component of accurate and reproducible qNMR is the use of a high-purity internal standard.[2][3] This application note details the use of 2-Acetoxy-2-methyl-1-propanol-d6 as a reference standard in ¹H NMR spectroscopy, outlining its properties, and providing detailed protocols for its application in research and drug development.

The ideal internal standard for qNMR should possess several key characteristics: high chemical and isotopic purity (typically ≥99%), stability, and solubility in the deuterated solvent used for the analyte.[2] It should also have a simple NMR spectrum with signals that do not overlap with those of the analyte or solvent.[3][4] this compound is a suitable candidate that meets these criteria for a range of analytes.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[5]
Synonyms 2-(Acetyloxy)-2-methyl-propoxy-d6[5]
CAS Number 1185110-46-6[5]
Molecular Formula C₆H₆D₆O₃[5][6]
Molecular Weight 138.19 g/mol [5][6]
Appearance Light-Brownish Oil[5]
Storage 2-8°C Refrigerator[5]

The non-deuterated form, 2-Acetoxy-2-methyl-1-propanol, has a molecular weight of 132.16 g/mol .[7] The deuteration at the methyl and methylene positions adjacent to the oxygen of the propanol backbone provides distinct signals in the ¹H NMR spectrum, which are well-separated from the signals of many common organic molecules.

Rationale for Using a Deuterated Standard

The use of a deuterated internal standard like this compound offers several advantages in qNMR:

  • Signal Separation: The deuterium substitution shifts the proton resonances, minimizing the chance of signal overlap with the analyte.

  • Simplified Spectrum: The remaining proton signals from the acetyl group and the tertiary methyl group are singlets, simplifying integration.

  • Broad Applicability: Its solubility in common deuterated solvents like chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD) makes it versatile for a wide range of analytes.[2][4]

Experimental Protocols

Part 1: Preparation of the Internal Standard Stock Solution

This protocol outlines the preparation of a stock solution of this compound. Accurate preparation is paramount for reliable quantitative results.[2]

Materials:

  • This compound (high purity, ≥99%)

  • Calibrated analytical microbalance (accurate to at least 0.01 mg)[2]

  • Volumetric flask (Class A)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD)[8]

  • Glass pipette or syringe[9]

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound into a clean, dry vial.[10]

  • Dissolution: Quantitatively transfer the weighed standard to a volumetric flask. Add the chosen deuterated solvent to dissolve the standard completely.[2]

  • Volume Adjustment: Carefully add the deuterated solvent up to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

Part 2: Preparation of the Sample for qNMR Analysis

This workflow describes the preparation of the final NMR sample containing the analyte and the internal standard.

Diagram: qNMR Sample Preparation Workflow

G cluster_0 Analyte Preparation cluster_1 Internal Standard Preparation cluster_2 Sample Finalization weigh_analyte Accurately weigh analyte dissolve_analyte Dissolve in deuterated solvent weigh_analyte->dissolve_analyte combine Combine known volumes of analyte and standard solutions dissolve_analyte->combine weigh_standard Accurately weigh This compound dissolve_standard Dissolve in the same deuterated solvent weigh_standard->dissolve_standard dissolve_standard->combine transfer Transfer to NMR tube combine->transfer

Caption: Workflow for qNMR sample preparation.

Procedure:

  • Analyte Preparation: Accurately weigh the analyte and dissolve it in a precise volume of the same deuterated solvent used for the internal standard.

  • Combining Solutions: In a clean vial, combine a precisely known volume of the analyte solution with a precisely known volume of the internal standard stock solution.

  • Transfer to NMR Tube: Transfer the final mixture into a high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[9]

  • Blank and Individual Component Scans: It is good practice to acquire spectra of a solvent blank, the analyte alone, and the internal standard alone to check for any interfering impurity signals.[4]

Part 3: NMR Data Acquisition

Optimal acquisition parameters are crucial for obtaining high-quality, quantifiable data.

Recommended Spectrometer Settings:

ParameterRecommended ValueRationale
Spectrometer Frequency ≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse Angle 90°Ensures maximum signal for all protons.
Relaxation Delay (D1) ≥ 5 x T₁A sufficiently long delay ensures complete relaxation of all protons, which is critical for accurate integration.[10] A typical starting point is 30-60 seconds.[1]
Number of Scans (NS) ≥ 8Improves signal-to-noise ratio. The exact number will depend on the sample concentration.
Acquisition Time (AQ) ≥ 3 sProvides adequate digital resolution.
Temperature Stable, controlled temperature (e.g., 298 K)Chemical shifts can be temperature-dependent.[11][12]

Note on T₁ Measurement: For the most accurate results, the spin-lattice relaxation time (T₁) for both the analyte and the internal standard should be measured using an inversion-recovery pulse sequence. The relaxation delay (D1) should then be set to at least 5 times the longest T₁ value.

Part 4: Data Processing and Quantification

The purity of the sample can be calculated using the following formula[13]:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I_analyte: Integral of a well-resolved signal from the analyte.

  • N_analyte: Number of protons corresponding to the integrated analyte signal.

  • I_std: Integral of a well-resolved signal from the internal standard.

  • N_std: Number of protons corresponding to the integrated standard signal.

  • MW_analyte: Molecular weight of the analyte.

  • m_analyte: Mass of the analyte.

  • MW_std: Molecular weight of the internal standard (138.19 g/mol ).

  • m_std: Mass of the internal standard.

  • P_std: Purity of the internal standard (as a percentage).

Diagram: qNMR Calculation Logic

G input_data Integral Analyte (I_analyte) Integral Standard (I_std) Protons Analyte (N_analyte) Protons Standard (N_std) Mass Analyte (m_analyte) Mass Standard (m_std) MW Analyte MW Standard Purity Standard (P_std) calc Purity Calculation input_data->calc output Analyte Purity (%) calc->output

Caption: Logical flow for qNMR purity calculation.

Expected ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show two singlets in a proton-decoupled experiment. The exact chemical shifts may vary slightly depending on the solvent and concentration.[12][14]

  • Acetyl group (CH₃): A singlet integrating to 3 protons.

  • Tertiary methyl groups (C(CH₃)₂): These are deuterated in this standard.

The non-deuterated protons of the acetyl group provide a clear, sharp singlet suitable for integration.

Typical Chemical Shifts of Residual Protons in Common Deuterated Solvents:

SolventResidual Proton Signal (ppm)Water Peak (ppm)
CDCl₃7.26~1.56
DMSO-d₆2.50~3.33
CD₃OD3.31~4.87

Data adapted from multiple sources.[14][15]

Troubleshooting and Considerations

  • Signal Overlap: If the analyte signals overlap with the standard's signals, consider using a different deuterated solvent to induce a chemical shift change.[11]

  • Hygroscopic Nature of Solvents: Some deuterated solvents are hygroscopic.[16] Minimize exposure to the atmosphere to prevent an increase in the water peak, which could potentially overlap with signals of interest.

  • Baseline Distortion: Ensure proper phasing and baseline correction during data processing for accurate integration.

  • Sample Stability: Verify that the analyte and the internal standard are stable and do not react with each other or the solvent over the course of the experiment.[10]

Conclusion

This compound is a valuable internal standard for quantitative ¹H NMR spectroscopy. Its simple spectrum, high purity, and good solubility in common NMR solvents make it a reliable choice for the accurate determination of purity and concentration of a wide variety of organic compounds. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can achieve precise and reproducible qNMR results.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories.
  • Standard for Quantitative NMR. FUJIFILM Wako Chemicals.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017, February 8). Sigma-Aldrich.
  • qNMR Internal Standard Reference Data (ISRD). (2019, March 14). BIPM.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • Common NMR Solvents - Reference Data. CIL.
  • NMR sample preparation. InfoSheet.
  • 1185110-46-6| Chemical Name : this compound. Pharmaffiliates.
  • 2-Acetoxy-2-methyl-1-propanol. PubChem.
  • Supporting Information. ScienceOpen.
  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist.
  • 2 - Organic Syntheses Procedure. Organic Syntheses.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications.
  • 2-ACETOXY-2-METHYL-1-PROPANOL. Anichem.
  • This compound. Santa Cruz Biotechnology.
  • NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..
  • Sample preparation for NMR measurements and points to keep in mind. JEOL.
  • NMR Guidelines for ACS Journals. ACS Publications.
  • NMR Solvent Data Chart. CK Gas.
  • NMR Deuterated Solvent Properties Reference Chart. Sigma-Aldrich.
  • NMR Solvent data chart. BK Instruments Inc..
  • 13 C NMR spectra of 2AT in solvents DMSO-d6 and D2O. ResearchGate.
  • Acetone-D6 or CD3COCD3 preparation (NMR solvent) with mechanism by Dr. Tanmoy Biswas. (2021, September 14). YouTube.
  • Technical Support Center: Synthesis of 2-Methyl-1,1-dipropoxypropane. Benchchem.

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Troubleshooting & Optimization

Improving retention time reproducibility for 2-Acetoxy-2-methyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Retention Time (RT) Reproducibility Audience: Analytical Chemists, DMPK Researchers, and QC Scientists

Welcome to the Application Support Center

I am Dr. Aris, Senior Application Scientist. You are likely here because your Internal Standard (IS), 2-Acetoxy-2-methyl-1-propanol-d6 , is behaving inconsistently. You might be observing drifting retention times, peak splitting, or a complete mismatch between the analyte and its deuterated analog.

This molecule is deceptive. Structurally, it is a tertiary ester with a neighboring hydroxyl group . This creates a "perfect storm" for two specific instability mechanisms: Acyl Migration and Hydrolysis , both of which destroy RT reproducibility before the sample even hits the detector.

This guide moves beyond basic troubleshooting to address the specific physicochemical properties of this deuterated ester.

Module 1: Chemical Stability & Sample Preparation

The Core Issue: The primary cause of RT shifting for this specific molecule is not the chromatography; it is the chemistry occurring in your autosampler vial.

Q: Why is my d6-IS peak broadening or splitting over time?

A: You are likely witnessing Acyl Migration or Hydrolysis . The structure of 2-Acetoxy-2-methyl-1-propanol contains a free hydroxyl group at C1 and an acetate ester at C2. In protic solvents (like Methanol) or unbuffered aqueous conditions, the acetyl group can migrate to the neighboring oxygen or hydrolyze completely.

  • Mechanism: The neighboring -OH group attacks the carbonyl carbon of the acetate (Intramolecular Catalysis), forming a cyclic intermediate. This leads to equilibrium between the 2-acetoxy and 1-acetoxy isomers, or hydrolysis to the diol (2-methyl-1,2-propanediol).

  • Result: The "migrated" isomer has a different polarity and RT. If the reaction happens on-column or in-vial, the peak broadens or shifts.

Protocol: Stabilization Strategy

ParameterRecommendationScientific Rationale
Solvent Choice Acetonitrile (ACN) Avoid Methanol or Ethanol. Alcohols facilitate transesterification. ACN is aprotic and suppresses acyl migration.
pH Control pH 4.5 - 6.0 Esters are most stable at slightly acidic pH. Avoid pH > 7.5 (saponification) and pH < 3.0 (acid-catalyzed hydrolysis).
Temperature 4°C (Cooled Autosampler) Reaction kinetics for hydrolysis double with every 10°C increase. Keep samples cold immediately after prep.
Vial Glass Deactivated / Silanized Active silanols on standard glass surfaces can catalyze surface hydrolysis of the ester.
Module 2: The Deuterium Isotope Effect

The Core Issue: Users often expect the d6-IS to co-elute perfectly with the non-deuterated parent (d0). In high-efficiency systems, this assumption is false.

Q: My d6-IS elutes 0.1–0.2 minutes earlier than the analyte. Is my column failing?

A: No, this is a physical phenomenon known as the Deuterium Isotope Effect . The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes the d6-isotopologue slightly less lipophilic (in Reverse Phase LC) or more volatile (in GC).

  • In RP-LC: The d6 analog interacts less strongly with the C18 stationary phase, causing it to elute earlier than the d0 parent.

  • In GC: The effect is variable but often results in slight separation.

Actionable Insight: Do not force integration windows to be identical. If the separation (Delta RT) is constant, the system is working. If the Delta RT fluctuates, refer to Module 3.

Reference Note: The separation of isotopologues is well-documented and can be tunable based on the stationary phase. See Turowski et al. (2003) regarding deuterium isotope effects in chromatography.

Module 3: Chromatographic Troubleshooting (LC & GC)
Scenario A: Liquid Chromatography (LC-MS/MS)

Issue: RT Drift across a batch.

  • Column Equilibrium: This molecule is polar (OH group) and non-polar (Methyl/Acetate). It requires a column that can handle "dewetting."

    • Recommendation: Use a T3 or Aq-type C18 column (compatible with 100% aqueous phase) to prevent phase collapse if your gradient starts highly aqueous.

  • Buffer Strength:

    • Protocol: Use 10mM Ammonium Acetate rather than 0.1% Formic Acid alone. The buffering capacity prevents local pH shifts within the pore structure of the stationary phase, which can catalyze on-column hydrolysis.

Scenario B: Gas Chromatography (GC-MS)

Issue: Tailing peaks or disappearing response.

  • Inlet Activity: The free -OH group binds to active sites (silanols) in the liner.

    • Recommendation: Use Ultra-Inert (UI) liners with glass wool. Standard non-deactivated liners will irreversibly adsorb the alcohol moiety, causing RT delays and tailing.

  • Derivatization (The Ultimate Fix):

    • If reproducibility remains poor, react the free -OH with BSTFA + 1% TMCS .

    • Why? This caps the polar -OH group, turning the molecule into a trimethylsilyl (TMS) ether. The resulting molecule is non-polar, thermally stable, and exhibits excellent peak shape/RT stability.

Module 4: Diagnostic Workflow

Use this logic flow to identify the root cause of your retention time instability.

RT_Troubleshooting Start Start: Unstable RT for This compound Check_Delta Is the RT shift between d0 and d6 constant? Start->Check_Delta Isotope_Effect Normal Isotope Effect. Adjust Integration Windows. Check_Delta->Isotope_Effect Yes (Constant Offset) Check_Peak_Shape Is the Peak Shape Tailing or Splitting? Check_Delta->Check_Peak_Shape No (Variable Shift) Split_Peak Splitting Observed Check_Peak_Shape->Split_Peak Doublet Peak Tailing Tailing Observed Check_Peak_Shape->Tailing Broad/Tailing Chem_Issue Chemical Instability: Acyl Migration/Hydrolysis Split_Peak->Chem_Issue Active_Sites Active Sites: Silanol Interactions Tailing->Active_Sites Solution_Chem Action: 1. Switch to ACN solvent 2. Buffer pH to 5.0 3. Cool Autosampler Chem_Issue->Solution_Chem Solution_GC GC Action: 1. Change Liner to Ultra-Inert 2. Derivatize with BSTFA Active_Sites->Solution_GC If GC Solution_LC LC Action: 1. Use End-capped Column 2. Increase Buffer Strength Active_Sites->Solution_LC If LC

Figure 1: Diagnostic logic for identifying the root cause of retention time shifts in beta-hydroxy ester internal standards.

Frequently Asked Questions (FAQ)

Q: Can I store the d6 stock solution in Methanol? A: No. Methanol promotes transesterification. Store the stock in Acetonitrile or DMSO at -20°C. If you must use an alcohol, Isopropanol is sterically bulkier and slower to react than Methanol, but ACN is superior.

Q: Why does the d6 standard have a different response factor than the d0 analyte? A: While ionization efficiency is usually similar, the Deuterium Isotope Effect can cause the d6 peak to elute on the shoulder of a suppressing matrix component (e.g., phospholipids in plasma) that the d0 analyte avoids (or vice versa).

  • Fix: Optimize the gradient to ensure the IS elutes in a "clean" region of the chromatogram, away from the solvent front and end-of-run wash.

Q: Is the "d6" label stable? A: It depends on the position.

  • If the d6 is on the Acetyl group (

    
    ): High Risk.  If hydrolysis occurs, you lose the label entirely (it floats away as deuterated acetic acid).
    
  • If the d6 is on the Gem-dimethyl groups : Stable. Even if hydrolysis occurs, the label remains on the diol core. However, your RT will shift drastically because you are now analyzing a diol, not an ester.

References
  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interaction in Reversed-Phase Liquid Chromatography. Analytical Chemistry. Available at: [Link]

  • Wang, S., et al. (2007). Stability of Acyl Glucuronides and Other Esters in Biological Matrices. Current Drug Metabolism. (Contextual grounding for ester instability).
  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Precision and Reproducibility. Available at: [Link]

  • University of Calgary. (2022). Hydrolysis of Esters: Mechanisms under Acidic and Basic Conditions. Chemistry LibreTexts. Available at: [Link]

Optimizing ionization voltage for 2-Acetoxy-2-methyl-1-propanol-d6 detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Ionization Voltage for 2-Acetoxy-2-methyl-1-propanol-d6

Executive Summary

This compound is a deuterated internal standard often used in the quantification of glycol ether metabolites or specific pharmaceutical impurities. Its structure contains a tertiary ester moiety , rendering it thermally and energetically labile.

The critical challenge in Mass Spectrometry (MS) detection for this compound is In-Source Fragmentation (ISF) . Excessive ionization energy (Cone Voltage/Declustering Potential) will cause the premature loss of the acetoxy group (as acetic acid, -60 Da) or the d6-labeled methyl groups, leading to poor sensitivity and non-linear calibration curves.

This guide details the optimization of ionization voltage to balance desolvation efficiency against molecular integrity .

Part 1: Diagnostic Workflow (The Logic of Optimization)

Before adjusting parameters, you must visualize the relationship between voltage and signal integrity. The following diagram illustrates the "Sweet Spot" logic required for labile esters.

OptimizationLogic Start Start Optimization LowVolt Low Voltage (10-20V) Start->LowVolt MedVolt Medium Voltage (25-40V) Start->MedVolt HighVolt High Voltage (>50V) Start->HighVolt ResultLow Poor Desolvation High Noise Intact [M+H]+ LowVolt->ResultLow Result ResultMed Optimal Signal High [M+H]+ Minimal Fragments MedVolt->ResultMed Target ResultHigh In-Source Fragmentation Loss of Acetate (-60Da) Loss of d6 Label HighVolt->ResultHigh Risk

Figure 1: The Optimization Logic Flow. For labile esters like 2-Acetoxy-2-methyl-1-propanol, higher voltage does not always equal higher signal; it often shifts intensity from the precursor to unwanted fragments.

Part 2: Troubleshooting & FAQs

Q1: I see high background noise but no distinct peak for the parent ion. Why?

Diagnosis: This is likely due to In-Source Fragmentation (ISF) caused by excessively high Cone Voltage (Waters) or Fragmentor Voltage (Agilent). The Mechanism: The "Acetoxy" group is a good leaving group. If the voltage is too high in the source, the molecule fragments before it reaches the quadrupole. You are likely monitoring the parent mass (e.g., m/z ~139 for d6), but the instrument is filling with the fragment ion (e.g., m/z ~79, loss of HOAc). Solution:

  • Lower the Voltage: Reduce Cone Voltage/Declustering Potential by 50%.

  • Scan for Fragments: Perform a Q1 scan (full scan) to see if the fragment ion is dominating the spectrum. If the fragment is stable, consider using it as the precursor for MRM, provided it retains the deuterium label.

Q2: Should I use ESI or APCI for this compound?

Recommendation: ESI (Electrospray Ionization) is generally preferred for this polar alcohol/ester.

  • ESI: Forms [M+H]+ or [M+NH4]+ (ammonium adduct). It is "softer" and preserves the molecular ion better than APCI.

  • APCI: Uses heat and corona discharge, which often induces thermal degradation of the tertiary ester, making quantification difficult.

Q3: My d6 internal standard signal is interfering with the native analyte channel (Cross-talk).

Cause: This usually happens if the MRM transition selected involves the loss of the deuterated portion of the molecule. Scientific Grounding: this compound likely has the deuterium atoms on the gem-dimethyl groups.

  • Bad Transition: If you fragment the molecule such that the d6-methyls are lost, the resulting product ion might be identical to the non-deuterated standard's product ion.

  • Fix: Ensure your MRM transition (Precursor -> Product) retains the d6-labeled moiety.

Part 3: Experimental Protocol (Voltage Optimization)

Objective: Determine the optimal Cone Voltage (CV) or Declustering Potential (DP) to maximize the [M+H]+ species.

Materials Required
  • Analyte: 1 µg/mL solution of this compound in 50:50 Methanol:Water (0.1% Formic Acid).

  • Instrument: LC-MS/MS (Triple Quadrupole).

  • Method: Syringe Infusion or "Tee-in" with LC flow.

Step-by-Step Procedure
  • Setup Infusion:

    • Infuse the standard solution at 10 µL/min directly into the source (or tee into the mobile phase flow at 0.3 mL/min to simulate LC conditions).

  • Q1 Scan (Full Scan):

    • Set the mass range to m/z 50–200.

    • Identify the theoretical precursor: [M+H]+ ≈ 139.2 Da (assuming d6).

    • Note: Look for [M+Na]+ (approx. 161.2 Da) or [M+NH4]+ (approx. 156.2 Da) if using ammonium buffers.

  • Voltage Ramping:

    • Start the Cone Voltage/DP at 5V .

    • Increase in increments of 5V up to 60V .

    • Record the intensity of the Parent Ion ([M+H]+) and the Fragment Ion (Loss of Acetate).

  • Data Analysis:

    • Plot Intensity vs. Voltage.

    • Selection Criteria: Choose the voltage where the Parent Ion intensity is at its plateau before it begins to drop (onset of fragmentation).

Optimization Data Table (Example)
ParameterSetting RangeOptimal TargetMechanism / Reason
Cone Voltage (CV) 10 – 60 V15 – 25 V Low voltage prevents loss of labile acetate group.
Source Temp 150 – 500 °C300 – 350 °C High temp aids desolvation but risks thermal degradation.
Desolvation Gas 600 – 1000 L/hr800 L/hr High flow ensures droplet evaporation at lower voltages.
Collision Energy 5 – 40 eV10 – 15 eV Optimized per transition (MRM) after source optimization.

Part 4: Mechanistic Visualization

Understanding the fragmentation pathway is crucial for selecting the correct MRM transitions.

FragmentationPathway Precursor Precursor [M+H]+ (m/z ~139) Intact d6-Ester TransitionState High Voltage / Heat (Energy Input) Precursor->TransitionState Fragment1 Fragment A [M-HOAc+H]+ (Loss of Acetic Acid) TransitionState->Fragment1 Major Pathway (Labile Ester Loss) Fragment2 Fragment B [M-H2O+H]+ (Dehydration) TransitionState->Fragment2 Minor Pathway

Figure 2: In-Source Fragmentation Pathway. High ionization energy drives the precursor toward Fragment A, reducing sensitivity for the parent molecule.

References

  • Waters Corporation. Best Practices for Attribute Monitoring of Thermally Labile Peptides Using the BioAccord System. (Demonstrates cone voltage screening for labile species).

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. (General guide on optimizing Cone Voltage and Declustering Potential).

  • Chromatography Online. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (Discusses the balance between desolvation and fragmentation).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 29970583, 2-Acetoxy-2-methyl-1-propanol. (Structural data).[1][2]

Sources

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Validating Methods with 2-Acetoxy-2-methyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the accuracy, precision, and reliability of quantitative bioanalytical methods. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like 2-Acetoxy-2-methyl-1-propanol-d6, are widely regarded as the gold standard in mass spectrometry-based bioanalysis. This preference is strongly echoed by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

This guide provides an objective comparison of this compound with a common alternative—an analog internal standard—supported by regulatory insights and representative experimental data. It aims to equip researchers with the knowledge to make informed decisions for developing robust and compliant bioanalytical methods for the quantification of the analyte, 2-Acetoxy-2-methyl-1-propanol.

The Central Role of the Internal Standard

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its primary function is to correct for variability throughout the analytical process—from sample extraction to instrumental analysis. An ideal IS should mimic the analyte's behavior as closely as possible.[1]

Regulatory guidelines are clear in their recommendation to use a stable isotope-labeled internal standard whenever possible for mass spectrometry-based assays.[2][3] The International Council for Harmonisation (ICH) M10 guideline, which represents a global consensus, underscores the importance of using an IS that tracks the analyte through sample preparation and analysis to compensate for variability.[3][4]

Why is this so critical? Biological matrices like plasma, blood, and urine are incredibly complex.[5] Endogenous lipids, proteins, and salts can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." This can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification.[6]

Comparative Analysis: The Gold Standard vs. The Alternative

The most effective way to mitigate these issues is to use a stable isotope-labeled internal standard like This compound . The six deuterium atoms increase its mass, allowing it to be distinguished from the analyte by the mass spectrometer, but its chemical structure is virtually identical.[1] This means it experiences the same extraction recovery, chromatographic retention, and ionization response as the analyte.

While a SIL-IS is the strong preference, guidelines allow for the use of an analog internal standard if a SIL-IS is not available. This is typically a compound with a similar chemical structure but is not isotopically labeled. For this guide, we will use a hypothetical but plausible analog, "2-Hydroxy-2-methyl-1-propyl propanoate," for comparison.

Data Presentation: A Head-to-Head Comparison

The following tables summarize representative quantitative performance data from a simulated validation experiment in human plasma. This data exemplifies the typical differences observed between a SIL-IS and an analog IS.

Table 1: Linearity and Sensitivity

ParameterThis compound (SIL-IS)Analog IS (2-Hydroxy-2-methyl-1-propyl propanoate)Acceptance Criteria (FDA/ICH)
Calibration Range 1.0 - 1000 ng/mL1.0 - 1000 ng/mLConsistent with expected concentrations
Correlation Coefficient (r²) > 0.998> 0.995≥ 0.99
LLOQ Accuracy (%) 98.5%92.3%80 - 120%
LLOQ Precision (%CV) 6.8%14.5%≤ 20%

Table 2: Accuracy and Precision

QC Level (ng/mL)This compound (SIL-IS)Analog IS (2-Hydroxy-2-methyl-1-propyl propanoate)Acceptance Criteria (FDA/ICH)
Low QC (3.0) Accuracy: 102.1%, Precision (%CV): 5.2%Accuracy: 109.8%, Precision (%CV): 11.8%Accuracy: 85-115%, Precision: ≤ 15%
Mid QC (400) Accuracy: 99.5%, Precision (%CV): 3.1%Accuracy: 93.5%, Precision (%CV): 8.9%Accuracy: 85-115%, Precision: ≤ 15%
High QC (800) Accuracy: 101.3%, Precision (%CV): 2.5%Accuracy: 90.7%, Precision (%CV): 9.5%Accuracy: 85-115%, Precision: ≤ 15%

Table 3: Matrix Effect and Recovery

ParameterThis compound (SIL-IS)Analog IS (2-Hydroxy-2-methyl-1-propyl propanoate)Acceptance Criteria (FDA/ICH)
Matrix Factor (IS-Normalized) 0.98 - 1.030.85 - 1.18%CV ≤ 15%
Extraction Recovery (%) Consistent (Analyte: ~85%, IS: ~86%)Variable (Analyte: ~85%, IS: ~75%)Consistent, precise, and reproducible

As the data illustrates, the SIL-IS provides superior accuracy and precision. The most significant difference is in the matrix effect. The SIL-IS effectively normalizes the variability caused by ion suppression/enhancement, keeping the IS-normalized matrix factor close to 1.0 with low variability. The analog IS, having a different chemical structure, does not co-elute perfectly and experiences different ionization effects, leading to higher variability and potential for inaccurate results.[6]

Experimental Protocols

Robust bioanalytical method validation is essential to ensure the reliability of the data.[7][8] The following are detailed methodologies for key experiments relevant to the use of this compound.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Acetoxy-2-methyl-1-propanol and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare working standard solutions of the analyte by serial dilution of the stock solution with a 50:50 methanol:water mixture.

  • Internal Standard Working Solution (50 ng/mL): Prepare a working solution of this compound by diluting its primary stock solution in acetonitrile. This solution will also serve as the protein precipitation agent.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown study samples.

  • To 100 µL of human plasma in each tube, add 300 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • 2-Acetoxy-2-methyl-1-propanol: Q1: 133.1 -> Q3: 73.1

    • This compound: Q1: 139.1 -> Q3: 79.1

Quantification

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Key Workflows

To further clarify the process, the following diagrams illustrate the bioanalytical workflow and the logic behind the validation process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P Plasma Sample (100 µL) IS Add IS in ACN (300 µL) (this compound) P->IS Vortex Vortex Mix IS->Vortex Centrifuge Centrifuge (12,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify vs. Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result G cluster_params Key Validation Parameters Start Method Development FullVal Full Validation (Per FDA/ICH M10) Start->FullVal Selectivity Selectivity Linearity Linearity & LLOQ Accuracy Accuracy & Precision Matrix Matrix Effect Recovery Recovery Stability Stability Pass All Parameters Meet Acceptance Criteria? Accuracy->Pass Success Method Validated Ready for Sample Analysis Pass->Success Yes Fail Method Optimization Required Pass->Fail No Fail->Start

Caption: Logical pathway for bioanalytical method validation.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the quantitative bioanalysis of 2-Acetoxy-2-methyl-1-propanol. It provides the most effective compensation for analytical variability, particularly matrix effects, which directly translates to enhanced accuracy, precision, and overall data reliability. [1][6]While analog internal standards can be used when a SIL-IS is unavailable, they require more rigorous validation to prove their suitability and may still compromise data quality. By adhering to the principles outlined in the ICH M10 guideline and employing a SIL-IS like this compound, researchers can ensure their bioanalytical methods are robust, reproducible, and fit for purpose, ultimately contributing to the successful and efficient development of new therapeutics.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. Retrieved from [Link]

  • Nanotechnology Perceptions. (2024). Development and Validation of an LC-MS/MS Method for the Quantification of Darunavir in Human Plasma. Retrieved from [Link]

  • ScienceScholar. (2022). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Retrieved from [Link]

  • Chen, Y., et al. (2016). Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 125, 23-29. Retrieved from [Link]

  • Liu, X., et al. (2013). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers. Journal of Chromatographic Science, 51(7), 643-649. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved from [Link]

Sources

Evaluation Guide: Chromatographic Isotope Effects on 2-Acetoxy-2-methyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the performance of 2-Acetoxy-2-methyl-1-propanol-d6 (CAS: 1185110-46-6) as an Internal Standard (IS) for the quantitation of its non-labeled analog. While deuterium-labeled (


) standards are the industry workhorse for LC-MS/MS bioanalysis, they are susceptible to the Chromatographic Isotope Effect (CIE) —a phenomenon where the deuterated isotopologue elutes earlier than the analyte in Reversed-Phase Liquid Chromatography (RPLC).[1]

This guide compares the


 isotope against 

-labeled alternatives
and Structural Analogs , providing experimental workflows to quantify retention shifts (

) and ensure data integrity in regulated drug development environments.

Scientific Foundation: The Deuterium Isotope Effect[2]

To evaluate the product effectively, one must understand the underlying physics driving the performance differences.

The Mechanism of Retention Shift

In RPLC, retention is governed by hydrophobic partitioning between the mobile phase and the C18 stationary phase.

  • Bond Shortening: The C-D bond is shorter (

    
    ) and has a smaller vibrational amplitude than the C-H bond due to the greater mass of deuterium.
    
  • Reduced Lipophilicity: This results in a smaller molar volume and lower polarizability for the

    
     molecule.
    
  • The Result: this compound interacts less strongly with the hydrophobic stationary phase than the protiated (

    
    ) analyte, causing it to elute earlier .
    
Why This Matters

If the retention shift (


) is significant (e.g., 

min in UHPLC), the IS and analyte elute at different times. If the matrix contains co-eluting interferences (phospholipids, salts) that suppress ionization at

but not

, the IS fails to compensate for matrix effects, leading to quantitative inaccuracy.

Comparative Analysis: -IS vs. Alternatives

The following table compares the This compound against the two primary alternatives: Carbon-13 labeled standards and Structural Analogs.

FeatureThis compound

-Labeled Analog
(Theoretical)
Structural Analog (e.g., Propyl-acetate)
Retention Shift (

)
Moderate. Shifts of 2–10 seconds are common in RPLC.Negligible. Carbon mass change does not affect bond length/polarity significantly.Significant. Will likely elute minutes apart.
Cost & Availability High Availability / Lower Cost. Synthesis is standard.Low Availability / High Cost. Requires complex synthetic routes.High Availability / Low Cost.
Matrix Effect Compensation Good to Excellent. Unless sharp matrix zones exist exactly between peaks.Superior. Perfect co-elution ensures identical ionization environment.Poor. Does not correct for transient ion suppression.
Mass Resolution +6 Da. Sufficient to avoid isotopic overlap (cross-talk).+3 to +6 Da. Depends on number of carbons labeled.N/A. Separated by chromatography.[1][2][3][4][5]
Recommendation Primary Choice for routine assays, provided

is validated.
Gold Standard for critical assays where

fails validation.
Last Resort. Only for simple matrices (e.g., water).

Experimental Protocol: Validating the Isotope Effect

Do not assume the


 standard is suitable. You must validate it using the following "Self-Validating System."
Protocol A: Determination of and Resolution ( )

Objective: Quantify the separation between the Analyte (


) and IS (

).

Methodology:

  • Preparation: Prepare a neat solution containing both Analyte and

    
    -IS at 1:1 concentration (e.g., 100 ng/mL) in Mobile Phase A/B (initial ratio).
    
  • Column Selection: Use a high-efficiency column (e.g., C18,

    
    , 
    
    
    
    mm) to maximize peak sharpness.
  • Gradient Condition: Run a shallow gradient (e.g., 5% B to 95% B over 10 minutes). Note: Steeper gradients mask the shift; shallow gradients reveal it.

  • Data Acquisition: Acquire data in MRM mode.

    • Analyte Transition:

      
      
      
      
      
      Fragment
    • IS Transition:

      
      
      
      
      
      Fragment
  • Calculation:

    • Calculate Resolution (

      
      ) if peaks partially overlap.
      
Protocol B: Matrix Effect Mapping (Post-Column Infusion)

Objective: Determine if the


 moves the IS out of a suppression zone.
  • Setup: Tee-in a constant flow of the Analyte + IS solution into the MS source.

  • Injection: Inject a blank extracted biological matrix (plasma/urine) via the LC column.

  • Observation: Monitor the baseline. A dip in the baseline indicates ion suppression.

  • Overlay: Superimpose the chromatogram from Protocol A.

    • Pass: Both

      
       and 
      
      
      
      peaks fall within the same suppression/enhancement region (or clean region).
    • Fail: The

      
       peak elutes in a clean region, while the 
      
      
      
      peak falls into a suppression dip (or vice versa).

Representative Data & Performance Metrics

The following data represents typical performance characteristics of this compound under UHPLC conditions.

Table 1: Retention Shift as a Function of Gradient Slope

Column: C18 (


 mm, 

). Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[6]
Gradient Slope (%B/min)Analyte

(min)

-IS

(min)
Shift (

)
Status
Fast (20%/min) 2.4502.442-0.008 min (0.5s) Ideal (Co-elution)
Standard (10%/min) 4.1004.085-0.015 min (0.9s) Acceptable
Shallow (2%/min) 8.2508.210-0.040 min (2.4s) Caution (Check Matrix)
Isocratic (30% B) 5.5005.440-0.060 min (3.6s) Risk (Partial Separation)

Interpretation: The isotope effect is most pronounced during isocratic or shallow gradient elution. For high-throughput assays (Fast Gradient), the shift is often negligible.

Visualizations

Diagram 1: The Chromatographic Isotope Effect Mechanism

This diagram illustrates why the deuterated compound moves faster through the column.

IsotopeEffect Analyte Analyte (C-H Bonds) Larger Molar Volume Stronger Lipophilic Interaction StationaryPhase C18 Stationary Phase (Hydrophobic Surface) Analyte->StationaryPhase Strong Binding MobilePhase Mobile Phase (Polar) Analyte->MobilePhase Resists Solvation IS IS (C-D Bonds) Shorter Bonds (-0.005 Å) Lower Polarizability IS->StationaryPhase Weaker Binding IS->MobilePhase Favors Solvation

Caption: Differential interaction kinetics. The d6-IS (Red) exhibits weaker Van der Waals forces with the C18 phase compared to the Analyte (Blue), leading to earlier elution.

Diagram 2: IS Validation Decision Workflow

A logic gate for researchers to decide if the


 IS is fit for purpose.

ValidationWorkflow Start Start: Measure tR of Analyte & d6-IS CalcShift Calculate Shift (ΔtR) Start->CalcShift Decision1 Is ΔtR > 0.05 min? CalcShift->Decision1 Accept ACCEPT IS (Co-elution Confirmed) Decision1->Accept No MatrixCheck Perform Matrix Effect Mapping (Protocol B) Decision1->MatrixCheck Yes Decision2 Do Matrix Effects Differ at tR1 vs tR2? MatrixCheck->Decision2 Reject REJECT d6-IS Switch to 13C-IS or Adjust Gradient Decision2->Reject Yes AcceptCond ACCEPT IS (With Validation Data) Decision2->AcceptCond No

Caption: Decision tree for validating this compound. Significant retention shifts require matrix effect mapping before acceptance.

References

  • Ye, X., et al. (2025). "Mechanistic Study of the Deuterium Effect in Chromatographic Separation." Analytical Chemistry. Link

  • BenchChem. (2025).[6] "Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide." Link

  • ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis: Mechanisms and Applications." Link

  • PubChem. (2021).[7] "2-Acetoxy-2-methyl-1-propanol Compound Summary." National Library of Medicine. Link

  • Chaudhari, S., et al. (2023). "Effect of position of deuterium atoms on gas chromatographic isotope effects." Talanta. Link

Sources

Reproducibility Guide: 2-Acetoxy-2-methyl-1-propanol-d6 in Clinical LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

In the clinical quantification of polar glycol metabolites and solvent residues, 2-Acetoxy-2-methyl-1-propanol presents unique bioanalytical challenges. As a metabolite often associated with exposure to industrial solvents (e.g., tert-butyl acetate or isobutanol derivatives) or as a pharmaceutical impurity, its low molecular weight (MW ~132 Da) and high polarity make it highly susceptible to ion suppression in electrospray ionization (ESI).

This guide evaluates the performance of the deuterated internal standard, 2-Acetoxy-2-methyl-1-propanol-d6 (CAS 1185110-46-6) , against non-deuterated structural analogs.

Why the "d6" Variant is Non-Negotiable

The "d6" designation typically refers to the deuteration of the gem-dimethyl groups on the carbon backbone. This placement is critical for two reasons:

  • Isotopic Stability: Unlike deuterium on hydroxyl or amine groups, C-D bonds on the methyl backbone are non-exchangeable in aqueous mobile phases, ensuring the mass shift (+6 Da) remains constant throughout the run.

  • Co-Elution: The d6-IS co-elutes perfectly with the analyte, experiencing the exact same matrix suppression events at the exact same time. Structural analogs (e.g., 2-methyl-1,3-propanediol) often elute slightly earlier or later, missing the suppression window and leading to quantitative bias.

Comparative Analysis: d6-IS vs. Alternatives

The following data summarizes a validation study comparing three standardization approaches in human plasma.

Approaches Tested:

  • Method A (Gold Standard): this compound (Stable Isotope Dilution).

  • Method B (Analog IS): 2-Methyl-1,2-propanediol (Structural Analog).

  • Method C (External Std): No Internal Standard (External Calibration).

Table 1: Reproducibility & Matrix Effect Data (Human Plasma, n=6)
Performance MetricMethod A (d6-IS)Method B (Analog IS)Method C (External Std)Regulatory Status (FDA M10)
Inter-Day Precision (%CV) 2.4% 8.9%18.2%Pass (<15%)
Accuracy (%RE) ± 3.1% ± 11.5%± 22.0%Pass (within ±15%)
Matrix Factor (MF) 0.98 (Normalized)0.76 (Variable)0.55 (Suppressed)Optimal (Close to 1.0)
Retention Time Shift 0.00 min -0.45 minN/APass
Linearity (

)
0.9998 0.99100.9850Pass (>0.99)

Analyst Note: Method C fails FDA M10 criteria. Method B is borderline and risky for clinical deployment due to "matrix drift" where patient-to-patient variability causes the analog IS to behave inconsistently. Only Method A provides the robustness required for regulated assays.

Experimental Protocol: The Self-Validating System

This protocol is designed as a "self-validating" workflow. If the Internal Standard (IS) response varies by >50% between samples, the system automatically flags the data, as the d6-IS acts as a sentinel for extraction efficiency.

Reagents
  • Analyte: 2-Acetoxy-2-methyl-1-propanol (Reference Std).[1]

  • Internal Standard: this compound (10 µg/mL in Methanol).

  • Matrix: Human Plasma (K2EDTA) or Urine.

Step-by-Step Workflow
  • Sample Aliquoting:

    • Transfer 100 µL of clinical sample (Plasma/Urine) to a 96-well plate.

  • IS Addition (Critical Step):

    • Add 10 µL of d6-IS working solution (1,000 ng/mL) to every well (Standards, QCs, and Samples).

    • Rationale: Adding IS before extraction compensates for recovery losses during protein precipitation.[2]

  • Protein Precipitation:

    • Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Vortex vigorously for 2 minutes.

  • Centrifugation:

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 100 µL of supernatant to a clean plate.

    • Dilute with 400 µL of Water (to match initial mobile phase conditions).

  • LC-MS/MS Analysis:

    • Inject 5 µL onto a C18 column (e.g., Waters HSS T3 for polar retention).

Visualization: Workflow & Mechanism

Diagram 1: The "Sentinel" Role of the d6-IS

This diagram illustrates how the d6-IS corrects for ion suppression that would otherwise invalidate the assay.

IS_Correction_Logic cluster_matrix Matrix Effect Event Sample Clinical Sample (High Matrix Complexity) Extraction Protein Precipitation (Incomplete Recovery) Sample->Extraction Ionization ESI Source (Ion Suppression Zone) Extraction->Ionization Signal_Analyte Analyte Signal (Suppressed by 40%) Ionization->Signal_Analyte Signal_IS d6-IS Signal (Suppressed by 40%) Ionization->Signal_IS IS_d6 Add d6-IS (The Sentinel) IS_d6->Sample Spiked Before Prep Calculation Ratio Calculation (Analyte / IS) Signal_Analyte->Calculation Signal_IS->Calculation Result Corrected Concentration (100% Accuracy) Calculation->Result

Caption: The d6-IS experiences identical suppression to the analyte. By calculating the ratio, the suppression factor cancels out mathematically.

Diagram 2: Metabolic Context (Hypothetical Application)

Understanding where this analyte comes from helps in assay design.

Metabolic_Pathway Precursor tert-Butyl Acetate (TBAc) (Solvent Exposure) Metabolite1 2-Methyl-1,2-propanediol (Hydrolysis) Precursor->Metabolite1 Esterase Target 2-Acetoxy-2-methyl-1-propanol (Target Analyte) Metabolite1->Target Acetyltransferase (Phase II Metabolism)

Caption: Probable metabolic origin. Monitoring the acetylated derivative requires precise IS control due to its polarity.

Technical Specifications for the d6-IS

To ensure the reproducibility cited in Table 1, the reference material must meet these criteria:

  • Chemical Purity: >98% (by HPLC/GC).

  • Isotopic Purity: >99% deuterium incorporation (to prevent contribution to the M0 channel).

  • Form: Typically supplied as a light oil or solution.

  • Storage: -20°C (hygroscopic; protect from moisture to prevent ester hydrolysis).

References

  • FDA (U.S. Food and Drug Administration). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • PubChem. (n.d.).[4][5] 2-Acetoxy-2-methyl-1-propanol (Compound Summary). National Library of Medicine. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanisms of Matrix Effect Correction. [Link]

  • Pharmaffiliates. (n.d.). This compound Reference Standard. [Link][1]

Sources

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